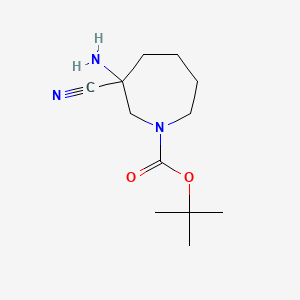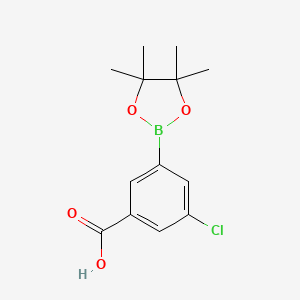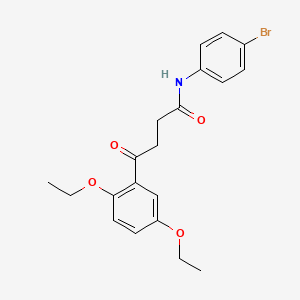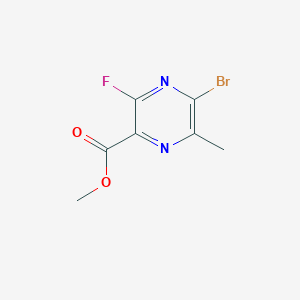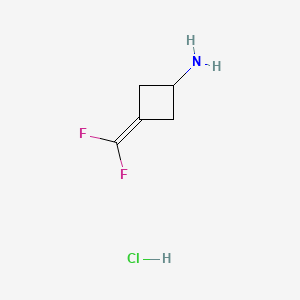
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N. It is known for its unique structure, which includes a cyclobutane ring substituted with a difluoromethylene group and an amine group.
准备方法
The synthesis of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutanone derivative with a difluoromethylating agent, followed by the introduction of an amine group. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
化学反应分析
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethylene group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
科学研究应用
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethylene group, which can lead to different chemical properties and reactivity.
Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents can be compared in terms of their chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
分子式 |
C5H8ClF2N |
|---|---|
分子量 |
155.57 g/mol |
IUPAC 名称 |
3-(difluoromethylidene)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-4(8)2-3;/h4H,1-2,8H2;1H |
InChI 键 |
IQOGRZFFTXPYIQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=C(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)
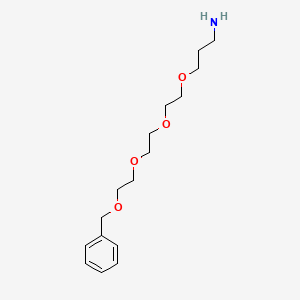
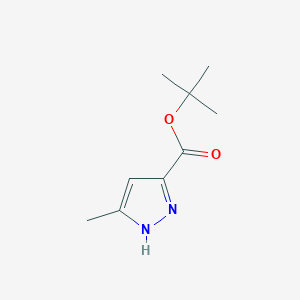
![Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate](/img/structure/B14020360.png)
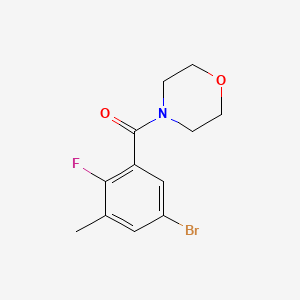

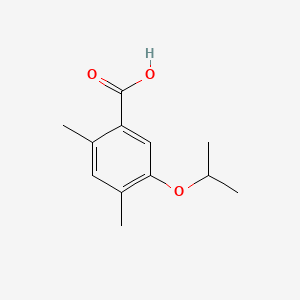
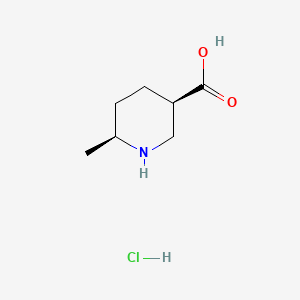
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)
